molecular formula BrCl2HNP B12549222 Phosphorimidic bromide dichloride CAS No. 159100-41-1

Phosphorimidic bromide dichloride

Cat. No.: B12549222
CAS No.: 159100-41-1
M. Wt: 196.80 g/mol
InChI Key: JZVCGEBXCWGWPB-UHFFFAOYSA-N
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Description

Phosphorimidic bromide dichloride (hypothetical formula: PBrCl₂NH) is a phosphorus-based compound featuring a mixed halogen (bromine and chlorine) substitution alongside an imidic (NH) functional group. While direct literature on this specific compound is sparse, its structural and chemical properties can be inferred from analogous organophosphorus dichlorides and bromides. This compound likely belongs to the family of phosphorus(V) derivatives, characterized by high reactivity due to the electrophilic phosphorus center and labile halogen substituents. Its synthesis may involve halogen exchange reactions or direct substitution of phosphorus oxyacids .

Properties

CAS No.

159100-41-1

Molecular Formula

BrCl2HNP

Molecular Weight

196.80 g/mol

IUPAC Name

bromo-dichloro-imino-λ5-phosphane

InChI

InChI=1S/BrCl2HNP/c1-5(2,3)4/h4H

InChI Key

JZVCGEBXCWGWPB-UHFFFAOYSA-N

Canonical SMILES

N=P(Cl)(Cl)Br

Origin of Product

United States

Preparation Methods

The synthesis of phosphorimidic bromide dichloride typically involves the reaction of phosphorus trichloride with bromine and ammonia. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

PCl3+Br2+NH3P(NHBr)Cl2+HCl\text{PCl}_3 + \text{Br}_2 + \text{NH}_3 \rightarrow \text{P(NHBr)Cl}_2 + \text{HCl} PCl3​+Br2​+NH3​→P(NHBr)Cl2​+HCl

In industrial settings, the production of this compound may involve more sophisticated techniques to optimize yield and purity. These methods often include the use of advanced reactors and purification systems to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Phosphorimidic bromide dichloride undergoes various chemical reactions, including:

    Substitution Reactions: It can participate in substitution reactions where the bromine or chlorine atoms are replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines or alcohols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different phosphorus-containing species.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form phosphoric acid derivatives and hydrogen bromide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine may yield a phosphoramidate, while hydrolysis results in phosphoric acid derivatives.

Scientific Research Applications

Phosphorimidic bromide dichloride has several applications in scientific research, including:

    Chemistry: It is used as a reagent in the synthesis of various phosphorus-containing compounds, including phosphoramidates and phosphonates.

    Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

    Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: this compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of phosphorimidic bromide dichloride involves its ability to react with various nucleophiles, leading to the formation of new chemical bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, it may interact with enzymes or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Molecular Geometry

Phosphorimidic bromide dichloride is expected to adopt a trigonal bipyramidal geometry around the phosphorus atom, with bromine and chlorine occupying axial and equatorial positions, respectively. The imidic group (NH) likely occupies an equatorial site, as observed in related phosphoramidates .

Reactivity

The compound’s reactivity is governed by:

  • Halogen Lability : Bromine and chlorine substituents are prone to nucleophilic displacement, making it a precursor for synthesizing phosphorimidic esters or amides.
  • Acid Sensitivity : The NH group may act as a weak acid, enabling deprotonation under basic conditions to form phosphorimidate salts.

Comparison with Similar Compounds

Methyl Phosphonic Dichloride (CH₃POCl₂)

  • Structure : Features a phosphonic (PO) group with two chlorides and one methyl substituent.
  • Reactivity : Reacts with alcohols to form phosphonate esters. Unlike this compound, it lacks bromine, reducing its electrophilicity .
  • Applications : Used as a flame retardant and intermediate in pesticide synthesis.

Methyl Phosphonous Dichloride (CH₃PCl₂O)

  • Structure: Contains a phosphonous (PHO) group with two chlorides.
  • Reactivity : More nucleophilic than phosphonic analogs due to the lower oxidation state of phosphorus (III). Its reactivity with Grignard reagents parallels that of glutaryl dichloride .
  • Thermal Stability : Less stable than this compound, decomposing at ~80°C.

Glutaryl Dichloride (C₅H₆Cl₂O₂)

  • Structure : A di-acid dichloride with an open-chain conformation, as confirmed by IR spectroscopy .
  • Reactivity: Undergoes nucleophilic acyl substitution with organometallic reagents (e.g., diethylcadmium) to form ketones. In contrast, this compound’s reactivity is dominated by phosphorus-centered reactions.

Data Table: Key Properties of this compound and Analogs

Compound Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Reactivity
This compound* PBrCl₂NH ~210.3 ~-20 (liquid) ~180 (decomposes) Halogen exchange, nucleophilic substitution
Methyl Phosphonic Dichloride CH₃POCl₂ 164.9 -45 105–107 Esterification, hydrolysis
Methyl Phosphonous Dichloride CH₃PCl₂O 148.4 N/A 80 (decomposes) Grignard reactions, oxidation
Glutaryl Dichloride C₅H₆Cl₂O₂ 183.0 -30 190–195 Acyl substitution, cyclization

*Hypothetical data based on structural analogs.

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